4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C10H20N2O2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : A study by Johnston & Mcnab (2009) explored the synthesis of related diazepinone compounds, focusing on electrophilic substitution and decarbonylation processes. This provides insights into the chemical behavior and synthetic pathways for compounds like 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (Johnston & Mcnab, 2009).
Mechanistic Insights : Yang (1998) reported on the alkaline hydrolysis of diazepam, a related compound, revealing the transformation mechanisms that could be relevant for understanding the reactions of this compound in different conditions (Yang, 1998).
N-Heterocycle Fusion Techniques : The work by Dzedulionytė et al. (2022) demonstrated methods for fusing N-heterocycles to create related compounds, which could be applicable to this compound (Dzedulionytė et al., 2022).
Structural Characterization : Research by Ahumada et al. (2016) on diazepine derivatives, including their spectroscopic and structural analysis, offers important information for the characterization of similar compounds (Ahumada et al., 2016).
New Synthesis Protocols : Maiti et al. (2020) described a novel protocol for synthesizing 1,4-diazepanes, which could provide alternative pathways for the synthesis of related compounds like this compound (Maiti et al., 2020).
Potential Biological Activities : Shaabani et al. (2009) developed a method for synthesizing related benzo[b][1,5]diazepine derivatives, indicating the potential for discovering new biological activities in similar compounds (Shaabani et al., 2009).
Conformational Studies : Blount et al. (1983) focused on the conformational aspects of 1,4-benzodiazepines, which could be relevant for understanding the structural behavior of this compound (Blount et al., 1983).
New Derivative Synthesis : Freeman et al. (2002) explored the synthesis of tetrahydro-2H-thiopyran-1,1-dioxides derivatives, which are structurally related to the compound , providing insights into potential synthesis routes and properties (Freeman et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have shown potential asHSP90 inhibitors , which suggests that this compound might also interact with HSP90 or similar proteins.
Mode of Action
It’s suggested that similar compounds may act asHSP90 inhibitors , which means they could bind to the HSP90 protein and inhibit its function. This could lead to the destabilization of several proteins that are crucial for cell growth and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. If it acts as an HSP90 inhibitor, it could impact the stability of many proteins involved in cell growth and survival . This could potentially disrupt multiple pathways, leading to cell death .
Result of Action
If it acts as an hsp90 inhibitor, it could lead to the destabilization of several proteins crucial for cell growth and survival, potentially exerting an anti-cancer effect .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(1,4-diazepan-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have a potent cytotoxic effect against cancer cells, with IC50 values in the nanomolar range . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a high degree of stability, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well studied. It is known that this compound has potent cytotoxic effects, which suggests that it may have toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)thiane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFJHZAHCRDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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